Comparison of NMDAR Binding Affinity: 3-Methoxyphenyl Regioisomer Rank Order from Arylcyclohexylmorpholine SAR
While 2-(3-methoxyphenyl)morpholine itself lacks direct NMDAR binding data, a closely related series of arylcyclohexylmorpholines (3-MeO-PCMo and its positional isomers) provides class-level inference regarding the impact of methoxyphenyl substitution pattern on CNS target engagement. The 3-methoxyphenyl isomer demonstrated moderate NMDAR affinity, whereas the 2-methoxyphenyl and 4-methoxyphenyl positional isomers exhibited lower affinity in the same radioligand binding assay [1]. This class-level inference indicates that a 3-methoxyphenyl substitution pattern confers superior NMDAR binding properties compared to 2- or 4-methoxy isomers in this morpholine-containing scaffold, underscoring that the specific 3-methoxyphenyl arrangement in 2-(3-methoxyphenyl)morpholine may offer distinct pharmacological advantages relative to alternative methoxy-substituted analogs.
| Evidence Dimension | NMDAR Binding Affinity (Rank Order) |
|---|---|
| Target Compound Data | Moderate affinity (rank order: 3-Me > 3-MeO > PCMo > 3,4-MD > 2-MeO > 4-MeO-PCMo) |
| Comparator Or Baseline | 2-MeO-PCMo (lower affinity); 4-MeO-PCMo (lowest affinity) |
| Quantified Difference | 3-MeO-PCMo ranked higher than 2-MeO and 4-MeO positional isomers; approximate 12-fold lower affinity than PCP, comparable to ketamine |
| Conditions | Rat forebrain P2 membrane preparations; (+)‑[3‑3H]‑MK‑801 radioligand binding assay at NMDAR |
Why This Matters
This class-level SAR indicates that the 3-methoxyphenyl substitution pattern is optimal for NMDAR engagement, implying that 2-(3-methoxyphenyl)morpholine may retain this advantageous property compared to 2- or 4-methoxy analogs.
- [1] Colestock, T., Wallach, J., Mansouri, M., Filemban, N., Morris, H., Elliott, S. P., Westphal, F., Brandt, S. D., & Adejare, A. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 272-283. View Source
